ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 88398-82-7
VCID: VC2032626
InChI: InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Molecular Formula: C7H9ClN2O4S
Molecular Weight: 252.68 g/mol

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 88398-82-7

Cat. No.: VC2032626

Molecular Formula: C7H9ClN2O4S

Molecular Weight: 252.68 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate - 88398-82-7

Specification

CAS No. 88398-82-7
Molecular Formula C7H9ClN2O4S
Molecular Weight 252.68 g/mol
IUPAC Name ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Standard InChI Key BXPQVOSHELHKSE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl

Introduction

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent. Its molecular formula is C7H9ClN2O4S, with a molecular weight of 252.68 g/mol. This compound is of significant interest in both synthetic chemistry and biological research due to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves several steps that require careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The specific synthesis methods are not detailed here, but they generally involve the transformation of simpler pyrazole derivatives through chlorosulfonylation reactions.

Biological Activities and Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential antimicrobial and antiviral properties. The chlorosulfonyl moiety is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes it a candidate for further studies in medicinal chemistry and drug development.

Application AreaDescription
Antimicrobial PropertiesPotential to inhibit microbial growth by targeting specific enzymes
Antiviral PropertiesPotential to inhibit viral replication by interacting with viral enzymes or proteins
Medicinal ChemistryUsed as a building block in the development of pharmaceuticals
Material ScienceUtilized in the preparation of novel materials with specific properties

Comparison with Similar Compounds

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is distinct from other pyrazole derivatives due to its specific combination of functional groups. Similar compounds include ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (lacks the methyl group on the pyrazole ring), methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (has a methyl ester instead of an ethyl ester), and ethyl 5-(sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (lacks the chlorine atom in the sulfonyl group).

Compound NameMolecular FormulaUnique Features
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylateC6H7ClN2O4SLacks methyl group on pyrazole ring
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylateC7H9ClN2O4SMethyl ester instead of ethyl ester
Ethyl 5-(sulfonyl)-1-methyl-1H-pyrazole-4-carboxylateC7H10N2O4SLacks chlorine atom in sulfonyl group

Research Findings and Future Directions

Research on ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate highlights its potential in both synthetic chemistry and biological research. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis. Further studies are needed to fully elucidate its mechanism of action and identify potential therapeutic targets.

Given the compound's unique properties and potential applications, ongoing research should focus on optimizing its synthesis, exploring its biological activities in more detail, and developing derivatives with enhanced properties. This could involve collaborations between synthetic chemists and biologists to explore its full potential in drug development and material science.

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